

A Comparative Guide: CCT137690 vs. Alisertib (MLN8237) for Neuroblastoma Research

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Compound of Interest

Compound Name: CCT 137690

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Aurora kinase inhibitors, CCT137690 and Alisertib (MLN8237), in the context of neuroblastoma. The information presented is collated from preclinical and clinical studies to aid researchers in making informed decisions for their discovery and development programs.

At a Glance: Key Differences

Feature	CCT137690	Alisertib (MLN8237)
Target	Pan-Aurora Kinase Inhibitor (Aurora A and B)[1][2]	Selective Aurora Kinase A Inhibitor[3][4]
MYCN Downregulation	Demonstrated to decrease MYCN protein expression[1][2]	Disrupts Aurora A/MYCN complex[4]
Preclinical Models	TH-MYCN transgenic mouse model[1][5]	Neuroblastoma xenografts[4]
Clinical Development	Preclinical stage in neuroblastoma	Phase I and II clinical trials in pediatric neuroblastoma[6][7][8][9]
Oral Bioavailability	Yes[10]	Yes[6]

Quantitative Performance Data

The following tables summarize the in vitro potency of CCT137690 and Alisertib in various neuroblastoma cell lines. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison; therefore, experimental conditions may vary.

Table 1: In Vitro Potency of CCT137690 in Neuroblastoma Cell Lines

Cell Line	MYCN Status	GI50 (μM)	Reference
KELLY	Amplified	0.008	[1]
NGP	Amplified	0.012	[1]
LAN-1	Amplified	0.015	[1]
NB-1	Amplified	0.025	[1]
SK-N-BE(2)	Amplified	0.030	[1]
IMR-32	Amplified	0.045	[1]
CHLA-255	Non-amplified	0.075	[1]
SK-N-AS	Non-amplified	0.150	[1]
SH-SY5Y	Non-amplified	0.200	[1]

GI50: The concentration of drug that causes 50% reduction in the growth of the cell population.

Table 2: In Vitro Potency of Alisertib (MLN8237) in Neuroblastoma Cell Lines

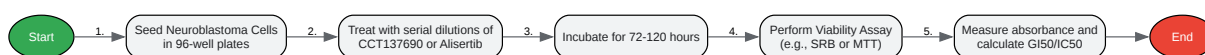
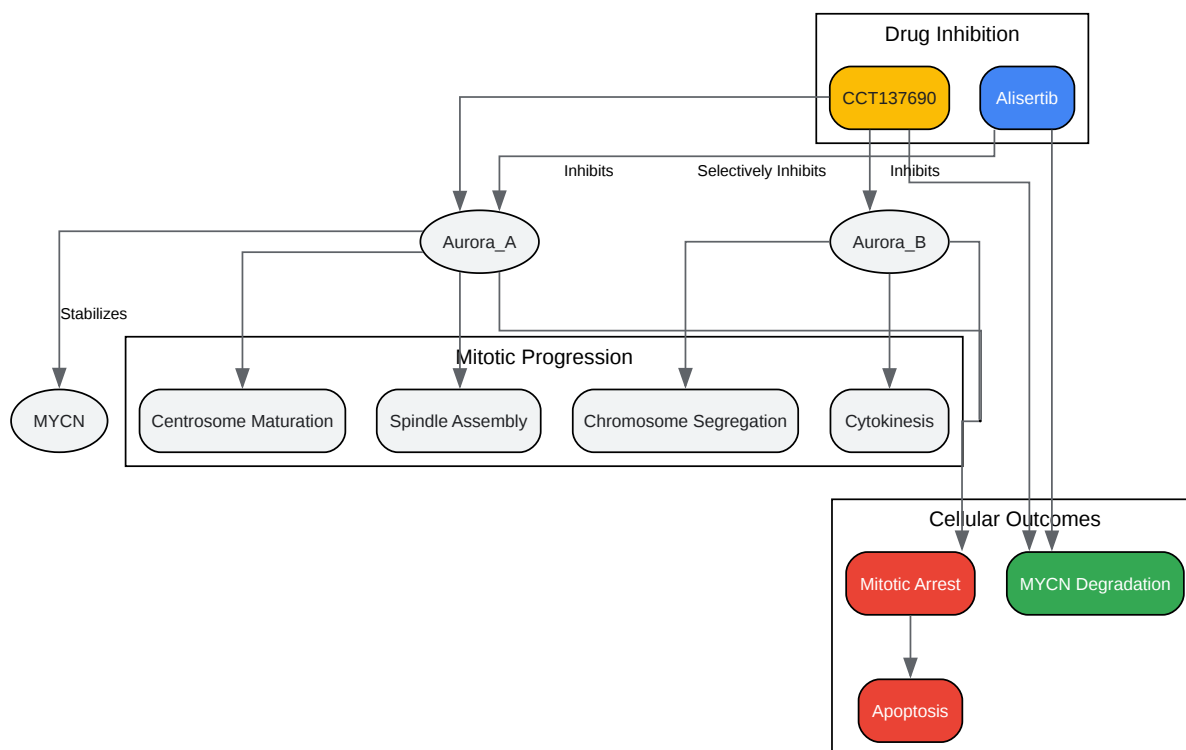
Cell Line	IC50 (nM)	Reference
UKF-NB-3	7.6 ± 0.5	[11]
IMR-5	28.7	[12]
MHH-NB-11	31.3	[12]
NB14	19.6	[12]

IC50: The concentration of drug that inhibits 50% of the activity of a biological target.

Mechanism of Action and Signaling Pathways

Both CCT137690 and Alisertib target Aurora kinases, which are crucial for proper mitotic progression. Inhibition of these kinases leads to mitotic catastrophe and subsequent apoptosis in cancer cells.

CCT137690 is a pan-inhibitor, affecting both Aurora A and Aurora B.^{[1][2]} This dual inhibition can lead to a broader range of mitotic disruptions. In contrast, Alisertib is more selective for Aurora A.^{[3][4]} A key mechanism in MYCN-amplified neuroblastoma is the stabilization of the MYCN oncoprotein by Aurora A. Both inhibitors interfere with this process, leading to MYCN degradation and downstream anti-tumor effects.^{[1][4]}



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